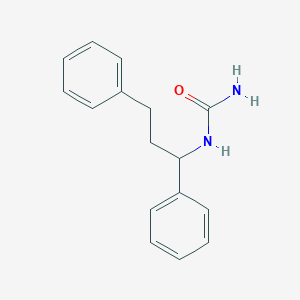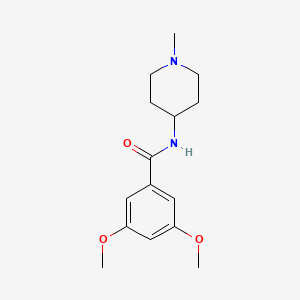![molecular formula C17H17NO6 B5104519 3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde](/img/structure/B5104519.png)
3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde, also known as MNBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, 3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde has been shown to inhibit cholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, 3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde has been shown to reduce the activity of cholinesterase in the brain, which may lead to an increase in acetylcholine levels and improved cognitive function. 3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde is that it is relatively easy to synthesize and can be used as a building block for the synthesis of other compounds. However, 3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde has some limitations in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde. One direction is to further explore its potential as an inhibitor of cholinesterase and other enzymes involved in the pathogenesis of Alzheimer's disease. Another direction is to investigate its potential as a building block for the synthesis of other compounds with potential biological activity. Additionally, more research is needed to understand the mechanism of action of 3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde and its potential applications in other fields, such as material science.
Méthodes De Synthèse
The synthesis of 3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde involves several steps, including the reaction of 3-methoxy-4-hydroxybenzaldehyde with 3-bromo-1-chloropropane to form 3-methoxy-4-[3-(bromomethyl)propoxy]benzaldehyde. This intermediate compound is then reacted with 2-nitrophenol in the presence of potassium carbonate to produce 3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde.
Applications De Recherche Scientifique
3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde has shown promising results as an inhibitor of certain enzymes, such as cholinesterase, which is involved in the pathogenesis of Alzheimer's disease. 3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde has also been used as a building block for the synthesis of other compounds with potential biological activity.
Propriétés
IUPAC Name |
3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6/c1-22-17-11-13(12-19)7-8-16(17)24-10-4-9-23-15-6-3-2-5-14(15)18(20)21/h2-3,5-8,11-12H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWQIGSBFWKANC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCOC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-({[2-(2-propylphenoxy)ethyl]amino}sulfonyl)phenyl]ethyl}acetamide](/img/structure/B5104440.png)
![ethyl 2-{[(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5104446.png)
![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5104455.png)

![3-(4-bromophenyl)-N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)acrylamide](/img/structure/B5104485.png)

![methyl 4-({(3S*,4S*)-3-hydroxy-4-[4-(2-pyridinyl)-1-piperazinyl]-1-pyrrolidinyl}methyl)benzoate](/img/structure/B5104503.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B5104505.png)



![4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5104531.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-quinolinol](/img/structure/B5104542.png)